(tert-Butoxycarbonyl)methionine: A Technical Guide to its Chemical Properties and Applications
(tert-Butoxycarbonyl)methionine: A Technical Guide to its Chemical Properties and Applications
(tert-Butoxycarbonyl)methionine , commonly referred to as Boc-Met-OH, is a pivotal amino acid derivative extensively utilized in the fields of peptide synthesis, pharmaceutical research, and drug development.[1] As an N-terminally protected form of the essential amino acid L-methionine, its primary function is to serve as a building block in the controlled, stepwise assembly of peptide chains.[2][3] The tert-butoxycarbonyl (Boc) protecting group is prized for its stability under a range of conditions and its facile, acid-labile removal, which is a cornerstone of the Boc strategy in solid-phase peptide synthesis (SPPS).[] This guide provides an in-depth overview of the chemical properties, reactivity, and key experimental protocols associated with Boc-methionine, tailored for researchers and drug development professionals.
Physicochemical and Spectroscopic Properties
The fundamental properties of (tert-Butoxycarbonyl)-L-methionine are summarized below, providing essential data for its handling, characterization, and use in synthesis.
Physical and Chemical Data
Quantitative data for Boc-L-methionine has been compiled from various suppliers and databases to provide a comparative overview.
| Property | Value | Source |
| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid | [5] |
| Synonyms | Boc-L-methionine, Boc-Met-OH, N-(tert-Butoxycarbonyl)-L-methionine | [3] |
| CAS Number | 2488-15-5 | [2] |
| Molecular Formula | C₁₀H₁₉NO₄S | [6] |
| Molecular Weight | 249.33 g/mol | [5] |
| Appearance | White to off-white powder or crystalline solid | [6][2] |
| Melting Point | 47-50 °C (lit.) | |
| Optical Rotation | [α]20/D −22° to -23°, c = 1 in methanol | [6] |
| pKa | 3.83 ± 0.10 (Predicted) | [2][3] |
| Solubility | Soluble in DMF, methanol; sparingly soluble in water | [2][7] |
| Storage | Room temperature, sealed in dry, dark place; some sources recommend 0-8 °C | [6][2][3] |
Note: Data for the D-enantiomer (CAS 5241-66-7) is also available and primarily differs in its optical rotation.[8][9]
Spectroscopic Data
Spectroscopic analysis is critical for the verification and characterization of Boc-L-methionine.
| Technique | Key Features and Observed Data | Source |
| ¹H NMR | (500 MHz, CDCl₃) δ: 11.62 (br, 1H), 6.91 (br, 1H), 4.40 (m, 1H), 2.52 (t, J=4.8 Hz, 2H), 2.05 (s, 3H), 1.92-2.15 (m, 2H), 1.42 (s, 9H) | [2][3][10] |
| ¹³C NMR | Experimental data available, though specific shifts vary with solvent. Key signals correspond to the Boc group, carbonyls, and aliphatic chain. | [5][11][12] |
| Mass Spec. | Molecular Ion (M+1): 250. Fragmentation patterns are available in databases. | [2][5][10] |
| IR Spectroscopy | Data available from various sources confirming functional groups (C=O, N-H, C-H). | [5] |
Chemical Reactivity and Stability
General Stability
Boc-L-methionine is stable under normal temperatures and pressures when stored correctly.[2] The Boc protecting group is robust against basic and nucleophilic conditions, making it an excellent choice for peptide synthesis where other protecting groups might be cleaved.[13]
Key Reactions and Pathways
The primary utility of Boc-methionine lies in two key transformations: peptide bond formation via its carboxylic acid group and the selective removal of the Boc group from the α-amino group.
The removal of the Boc group is the most critical reaction. It is achieved under strong acidic conditions. Common reagents include:
-
Trifluoroacetic Acid (TFA): Typically used as a 50% solution in a solvent like dichloromethane (DCM).[][14]
-
Hydrogen Chloride (HCl): Often used as a 1-2 M solution in an organic solvent such as dioxane.[][15]
The acid-catalyzed deprotection proceeds via the formation of a stable tert-butyl cation, which is released as isobutylene and carbon dioxide.[]
Caption: General workflow for the acid-catalyzed deprotection of the Boc group.
The thioether side chain of methionine is susceptible to side reactions, particularly during the acidic conditions of Boc deprotection.[16][17]
-
Oxidation: The sulfur atom can be oxidized to form methionine sulfoxide [Met(O)].[16] This can occur during synthesis or cleavage. While sometimes the oxidized form [Boc-Met(O)-OH] is used intentionally, unintended oxidation leads to impurities.[7][16]
-
S-alkylation (tert-butylation): The tert-butyl cation generated during Boc deprotection is an electrophile that can be attacked by the nucleophilic thioether side chain.[17][18] This results in the formation of a sulfonium salt, a significant side product in Boc-based SPPS.[17]
To mitigate these side reactions, scavengers are added to the cleavage or deprotection cocktails. These are compounds that efficiently trap the reactive tert-butyl cations.[][15] Common scavengers include dimethylsulfide (DMS), anisole, and triisopropylsilane (TIS).[16][17]
Caption: Deprotection of Boc-methionine showing desired and potential side products.
Experimental Protocols
The following protocols are generalized from published methods and should be adapted and optimized for specific applications.
Synthesis of (tert-Butoxycarbonyl)-L-methionine
This procedure describes the N-protection of L-methionine using di-tert-butyl dicarbonate (Boc₂O).[2][10]
Materials:
-
L-methionine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Acetonitrile
-
Water
-
Dichloromethane (DCM)
-
1N Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve L-methionine (e.g., 7.2 g) in a mixture of water (50 mL) and acetonitrile (50 mL) in a reaction flask.[10]
-
Add NaOH (e.g., 2 g) to the solution and cool the mixture to 0 °C in an ice bath.[10]
-
Slowly add di-tert-butyl dicarbonate (e.g., 10.9 g) to the cooled solution.[10]
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.[2][10]
-
Remove the acetonitrile under reduced pressure (rotary evaporation).[10]
-
Adjust the pH of the remaining aqueous residue to 12 with a base like potassium carbonate and wash twice with dichloromethane (50 mL) to remove impurities. Discard the organic layers.[2][10]
-
Carefully acidify the aqueous layer to pH 6 with 1N HCl.[10]
-
Extract the product into dichloromethane (2 x 50 mL).[10]
-
Combine the organic layers, wash with saturated sodium chloride solution (50 mL), and dry over anhydrous sodium sulfate.[10]
-
Filter and concentrate the solution under reduced pressure to yield Boc-L-methionine, often as a viscous oil or gummy solid.[2][10] A 95% yield has been reported for this method.[10]
Caption: Workflow for the synthesis of Boc-L-methionine.
Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the standard procedure for removing the N-terminal Boc group from a peptide chain attached to a resin.[15][19]
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
5% (v/v) Diisopropylethylamine (DIPEA) in DCM (for neutralization)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes in a suitable reaction vessel.[15]
-
Deprotection (Step 1): Drain the DCM and add a solution of 50% TFA in DCM to the resin. Agitate for 3 minutes at room temperature.[19]
-
Filter and drain the TFA solution.[19]
-
Deprotection (Step 2): Add a second portion of 50% TFA in DCM and agitate for 5-15 minutes at room temperature.[19]
-
Washing: Filter the resin and wash thoroughly with DCM (at least 3 times) to remove residual TFA.[15][19]
-
Neutralization: Wash the resin three times with 5% DIPEA in DCM to neutralize the trifluoroacetate salt and regenerate the free amine.[19]
-
Final Wash: Wash the resin again with DCM (3 times) to remove excess DIPEA.[15] The resin is now ready for the next coupling step.
Final Cleavage from Resin (Boc-SPPS)
Final cleavage of a methionine-containing peptide from the resin requires a strong acid and a scavenger cocktail to ensure complete deprotection of side chains and prevent side reactions.[17]
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavenger cocktail (e.g., a mixture containing anisole, dimethylsulfide, etc.)[16][17]
-
Ice-cold methyl tert-butyl ether (MTBE) or diethyl ether
Procedure (Conceptual - HF requires specialized equipment):
-
Preparation: Place the dried peptide-resin in a specialized HF-resistant reaction vessel.
-
Scavenger Addition: Add the appropriate scavenger cocktail to the resin.
-
HF Cleavage: Cool the vessel (typically to 0 °C or below) and condense anhydrous HF into it. Stir the mixture for 1-2 hours at 0 °C.
-
HF Removal: Evaporate the HF under a stream of nitrogen or under vacuum.
-
Peptide Precipitation: Wash the resin with cold MTBE or ether. The crude peptide will precipitate.[20]
-
Isolation and Purification: Collect the crude peptide by filtration or centrifugation. Wash the pellet several times with cold ether to remove scavengers. Dry the peptide under vacuum.[20] The crude product can then be purified by HPLC.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. BOC-L-Methionine | 2488-15-5 [chemicalbook.com]
- 5. Boc-L-methionine | C10H19NO4S | CID 89857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. chembk.com [chembk.com]
- 8. N-(tert-Butyloxycarbonyl)-D-methionine | C10H19NO4S | CID 111051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. BOC-D-Methionine CAS#: 5241-66-7 [m.chemicalbook.com]
- 10. BOC-L-Methionine synthesis - chemicalbook [chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. hmdb.ca [hmdb.ca]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
- 15. benchchem.com [benchchem.com]
- 16. peptide.com [peptide.com]
- 17. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. peptide.com [peptide.com]
- 20. benchchem.com [benchchem.com]
